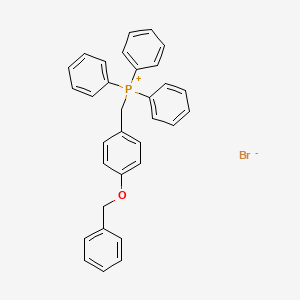

(4-(BenZyloxy)benZyl)triphenylphosphonium bromide

Description

(4-(Benzyloxy)benzyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a benzyloxy-substituted benzyl group attached to a triphenylphosphonium core. This compound is primarily utilized in organic synthesis, particularly in Wittig reactions, where it serves as a precursor for generating ylides to form carbon-carbon double bonds . The benzyloxy group introduces steric and electronic effects that influence reactivity, as evidenced by its role in failed Wittig reactions when paired with bulky or electron-rich substrates . Its molecular formula is C₃₂H₂₈BrO₂P, with a molecular weight of 571.45 g/mol.

Properties

IUPAC Name |

triphenyl-[(4-phenylmethoxyphenyl)methyl]phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28OP.BrH/c1-5-13-27(14-6-1)25-33-29-23-21-28(22-24-29)26-34(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32;/h1-24H,25-26H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNNKZHVMFKXSH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxybenzyl triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-benzyloxybenzyl bromide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of 4-benzyloxybenzyl triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure consistent product quality. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: (4-(BenZyloxy)benZyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phosphine oxides or reduction to yield phosphines.

Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

Oxidizing Agents: Oxidation reactions often involve agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Reduction reactions may use agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while oxidation with hydrogen peroxide can produce a phosphine oxide.

Scientific Research Applications

(4-(BenZyloxy)benZyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific biological pathways.

Biological Studies: It is used in studies involving cell signaling and molecular interactions, due to its ability to interact with biological molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-benzyloxybenzyl triphenylphosphonium bromide involves its interaction with molecular targets through its triphenylphosphonium group. This group can facilitate the formation of stable complexes with various substrates, enabling the compound to act as a catalyst or reagent in chemical reactions. The benzyloxybenzyl moiety provides additional functional groups that can participate in further chemical transformations, enhancing the compound’s versatility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of triphenylphosphonium bromides arises from variations in the substituent attached to the benzyl group. Below is a detailed comparison of (4-(Benzyloxy)benzyl)triphenylphosphonium bromide with analogous compounds:

Structural and Electronic Effects

- Electron-Withdrawing Groups (e.g., NO₂, CN): Compounds like (4-nitrobenzyl)triphenylphosphonium bromide exhibit enhanced ylide stability due to reduced electron density on the benzyl carbon, favoring nucleophilic attack .

- Electron-Donating Groups (e.g., OMe, NMe₂): Methoxy and dimethylamino groups increase electron density, reducing ylide reactivity but improving solubility and biocompatibility .

- Steric Effects: The benzyloxy group in this compound introduces steric hindrance, which can impede reaction progress in crowded molecular environments .

Key Research Findings

- Reactivity Limitations: The benzyloxy group in this compound led to failed olefination with bulky carbonyl substrates, highlighting substituent-dependent reactivity .

- Thermal Stability: (4-Hexyloxybenzyl)triphenylphosphonium bromide demonstrated a high melting point (360–361°C), indicating exceptional thermal stability for high-temperature applications .

- Biological Selectivity: (4-Carboxybutyl)triphenylphosphonium bromide’s carboxylic acid group enabled selective accumulation in cancer cells, with a 10-fold higher uptake compared to normal cells .

Biological Activity

(4-(Benzyloxy)benzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial therapy. This compound, characterized by a triphenylphosphonium group and a benzyloxy substituent, exhibits unique properties that facilitate its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C23H24BrO2P. The presence of the triphenylphosphonium moiety allows for significant interactions with cellular components, particularly mitochondria, which are critical in various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 425.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Chemical Stability | Stable under standard conditions |

Targeting Mitochondria

Triphenylphosphonium compounds are known to accumulate preferentially in mitochondria due to their positive charge and the negative membrane potential of these organelles. This accumulation is significantly higher in cancer cells compared to normal cells, making them potential agents for targeted cancer therapies .

Interaction with Biological Pathways

The compound is believed to interact with various biochemical pathways, influencing cellular metabolism and apoptosis. Specifically, it may affect mitochondrial function by altering membrane potential and inducing oxidative stress, leading to cell death in malignant cells .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves mitochondrial targeting, which enhances the compound's effectiveness in inducing apoptosis in cancer cells while sparing normal cells .

Case Study:

In a study evaluating the cytotoxicity of triphenylphosphonium derivatives, this compound was shown to have an IC50 value of approximately 15 µM against human breast cancer cell lines, indicating significant anticancer activity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial membrane integrity and interference with metabolic processes.

Research Findings:

- Bacterial Strains Tested: Staphylococcus aureus, Escherichia coli.

- Minimum Inhibitory Concentration (MIC): Ranges from 32 to 64 µg/mL depending on the strain.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its solubility and stability. Studies suggest that its lipophilicity aids in cellular uptake, while its quaternary ammonium nature ensures prolonged circulation time in biological systems .

Comparison with Similar Compounds

A comparative analysis of related phosphonium salts reveals variations in biological activity based on structural modifications.

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Benzyltriphenylphosphonium chloride | Moderate | Low |

| Triphenylphosphine | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.